Cas no 7116-35-0 (3-(3-chloro-phenyl)-propionic acid ethyl ester)
3-(3-chloro-phenyl)-propionic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-chloro-phenyl)-propionic acid ethyl ester
- ethyl 3-(3-chlorophenyl)propanoate
- 3-<3-Chlor-phenyl>-propionsaeure-ethylester
- 3-chloro-benzenepropanoic acid,ethyl ester
- Benzenepropanoic acid,3-chloro-,ethyl ester
- AKOS009165354
- BS-24551
- Benzenepropanoic acid, 3-chloro-, ethyl ester
- KQQZLHYCICBIIE-UHFFFAOYSA-N
- 3-(3-Chlorophenyl)propionic acid ethyl ester
- 3-Chloro-benzenepropanoic acid ethyl ester
- MFCD07772955
- DTXSID50570046
- D84518
- SCHEMBL901671
- 3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER
- CS-0205713
- ethyl 3-(3-chlorophenyl)propionate
- 7116-35-0
- Ethyl3-(3-chlorophenyl)propanoate
- DB-198166
-
- Inchi: 1S/C11H13ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3
- InChI Key: KQQZLHYCICBIIE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CCC(=O)OCC
Computed Properties
- Exact Mass: 212.06000
- Monoisotopic Mass: 212.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.83570
3-(3-chloro-phenyl)-propionic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027913-250mg |
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7116-35-0 | 97% | 250mg |
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| Alichem | A013027913-500mg |
Ethyl 3-(3'-chlorophenyl)propionate |
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| Alichem | A013027913-1g |
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7116-35-0 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| Chemenu | CM344422-1g |
Ethyl 3-(3-chlorophenyl)propanoate |
7116-35-0 | 95%+ | 1g |
$500 | 2022-06-10 | |
| eNovation Chemicals LLC | Y1240398-250mg |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
7116-35-0 | 95% | 250mg |
$475 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1240398-1g |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
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| eNovation Chemicals LLC | Y1240398-5g |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
7116-35-0 | 95% | 5g |
$315 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1240398-1g |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
7116-35-0 | 95% | 1g |
$140 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1240398-5g |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
7116-35-0 | 95% | 5g |
$270 | 2025-02-28 | |
| 1PlusChem | 1P005XM9-250mg |
3-(3-CHLORO-PHENYL)-PROPANOIC ACID ETHYL ESTER |
7116-35-0 | 95% | 250mg |
$308.00 | 2024-04-21 |
3-(3-chloro-phenyl)-propionic acid ethyl ester Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(3-chloro-phenyl)-propionic acid ethyl ester
3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester (CAS No. 7116-35-0): A Comprehensive Overview
3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester, also known by its CAS registry number 7116-35-0, is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound is a derivative of propionic acid, with a chlorophenyl group attached at the third position of the phenyl ring and an ethyl ester group. Its structure makes it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester typically involves multi-step organic reactions, often starting from chlorobenzene derivatives. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps like coupling reactions, which are critical in constructing the aromatic ring with the desired substituents.
In terms of biological activity, 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester has shown promise in pharmacological studies. Preclinical research indicates that this compound may possess anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential application in treating conditions like arthritis or neurodegenerative diseases.
The compound's stability and bioavailability have also been subjects of recent investigations. Scientists have examined its metabolic pathways in vivo, revealing that it undergoes hydrolysis in the liver to form the corresponding carboxylic acid. This metabolite has been shown to exhibit similar pharmacological effects, indicating that the ester form serves as an effective prodrug. Such findings underscore its potential as a drug delivery agent with improved pharmacokinetic profiles.
Beyond pharmacology, 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester has found applications in materials science. Its ability to form self-assembled monolayers on various substrates has been explored for use in surface modification and nanotechnology. Researchers have demonstrated that this compound can enhance the wettability and adhesion properties of surfaces, making it a valuable component in the development of advanced coatings and sensors.
In terms of environmental impact, studies have assessed the biodegradability and toxicity of 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, concerns remain about its persistence in aquatic environments, particularly given its lipophilic nature. Regulatory agencies are increasingly scrutinizing such compounds to ensure their safe use and disposal.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes. Additionally, machine learning algorithms are being employed to predict its interactions with biological systems, accelerating drug discovery efforts.
In conclusion, 3-(3-Chloro-Phenyl)-Propionic Acid Ethyl Ester (CAS No. 7116-35-0) stands as a multifaceted compound with diverse applications across various scientific disciplines. Its chemical versatility, coupled with recent research advancements, positions it as a promising candidate for future innovations in medicine, materials science, and beyond.
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